molecular formula C13H14BrNO3 B3231347 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester CAS No. 1318104-15-2

1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester

Cat. No.: B3231347
CAS No.: 1318104-15-2
M. Wt: 312.16 g/mol
InChI Key: RRTDNWXJGVXSHG-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a 1,1-dimethylethyl ester group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the bromination of indole derivatives, followed by esterification and hydroxylation reactions. For instance, the Fischer indole synthesis can be employed to construct the indole core, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting bromoindole is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the 1,1-dimethylethyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated into the industrial process to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: Formation of a carbonyl group at the 3rd position

    Reduction: Replacement of the bromine atom with a hydrogen atom

    Substitution: Introduction of various functional groups in place of the bromine atom

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

tert-butyl 6-bromo-3-hydroxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-11(16)9-5-4-8(14)6-10(9)15/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTDNWXJGVXSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149570
Record name 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318104-15-2
Record name 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1318104-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester

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